GPR81 Agonist Potency: 2.4× Lower EC50 than 3-Bromo Analog; 3.4× More Potent than Unsubstituted Parent
3-Fluoro-5-hydroxybenzoic acid exhibits an EC50 of 38 ± 1 µM in the human GPR81 GTPγS binding assay, representing a 2.4-fold improvement in potency over the 3-bromo analog (129 ± 26 µM) and a >26-fold improvement over the unsubstituted 3-hydroxybenzoic acid parent compound (>1000 µM). The 3-chloro analog demonstrates the highest potency (16 ± 9 µM), but the fluorine-substituted compound provides a balanced profile of moderate potency combined with distinct physicochemical properties that may favor synthetic tractability and pharmacokinetic optimization [1].
| Evidence Dimension | GPR81 agonist potency (EC50) |
|---|---|
| Target Compound Data | 38 ± 1 µM |
| Comparator Or Baseline | 3-Chloro-5-hydroxybenzoic acid: 16 ± 9 µM; 3-Bromo-5-hydroxybenzoic acid: 129 ± 26 µM; 3-Hydroxybenzoic acid (unsubstituted): >1000 µM |
| Quantified Difference | 2.4-fold more potent than 3-bromo analog; >26-fold more potent than unsubstituted parent |
| Conditions | Human GPR81 GTPγS binding assay; results are average of at least two determinations with standard deviations |
Why This Matters
This quantitative potency data enables rational selection of 3-fluoro-5-hydroxybenzoic acid as a balanced lead scaffold in GPR81-targeted drug discovery programs, where the fluorine substitution offers a distinct activity profile compared to other halogens.
- [1] Dvorak, C. A.; Liu, C.; Shelton, J.; Kuei, C.; Sutton, S. W.; Lovenberg, T. W.; Carruthers, N. I. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Med. Chem. Lett. 2012, 3, 637-639. Table 1. View Source
